Phomopsinamine

Beschreibung

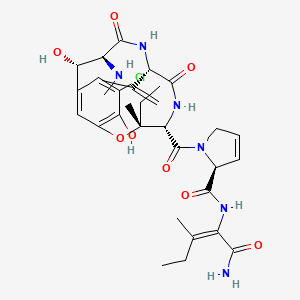

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C32H43ClN6O8 |

|---|---|

Molekulargewicht |

675.2 g/mol |

IUPAC-Name |

(2S)-N-[(E)-1-amino-3-methyl-1-oxopent-2-en-2-yl]-1-[(3R,4S,7S,10S,11S)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carboxamide |

InChI |

InChI=1S/C32H43ClN6O8/c1-8-16(5)22(27(34)42)37-28(43)19-11-10-12-39(19)31(46)26-32(6,9-2)47-20-14-17(13-18(33)25(20)41)24(40)23(35-7)30(45)36-21(15(3)4)29(44)38-26/h10-11,13-14,19,21,23-24,26,35,40-41H,3,8-9,12H2,1-2,4-7H3,(H2,34,42)(H,36,45)(H,37,43)(H,38,44)/b22-16+/t19-,21-,23-,24-,26+,32+/m0/s1 |

InChI-Schlüssel |

YFIIICIITZPYSM-OIXMZTBHSA-N |

Isomerische SMILES |

CC/C(=C(\C(=O)N)/NC(=O)[C@@H]1C=CCN1C(=O)[C@@H]2[C@@](OC3=C(C(=CC(=C3)[C@@H]([C@@H](C(=O)N[C@H](C(=O)N2)C(=C)C)NC)O)Cl)O)(C)CC)/C |

Kanonische SMILES |

CCC(=C(C(=O)N)NC(=O)C1C=CCN1C(=O)C2C(OC3=C(C(=CC(=C3)C(C(C(=O)NC(C(=O)N2)C(=C)C)NC)O)Cl)O)(C)CC)C |

Herkunft des Produkts |

United States |

Biological Origin and Fungal Production

Fungal Producers: Genus Phomopsis and Specific Pathogens

The primary producer of phomopsins, the family of mycotoxins to which phomopsinamine belongs, is the fungus Diaporthe toxica. wikipedia.orgeuropa.euflockandherd.net.au This species was previously identified as Phomopsis leptostromiformis. wikipedia.orgeuropa.euflockandherd.net.au The genus Diaporthe (and its anamorph state Phomopsis) encompasses a wide range of fungi that can be plant pathogens, endophytes, or saprobes. nih.govfungaldiversity.orgnih.gov

Historically, the identification of phomopsin-producing fungi has been complex. Early research in the 1960s pointed to a toxicogenic fungus as the cause of lupinosis, a disease in livestock. wikipedia.org Initially, species like Cytospora or Pleospora were suspected. wikipedia.org However, a significant outbreak in South Africa in 1969 led to the isolation and identification of Phomopsis leptostromiformis as the causative agent. wikipedia.org Further studies revealed different varieties within this species, with P. leptostromiformis var. leptostromiformis being the high-level toxin producer. wikipedia.org In 1994, the toxicogenic variety was reclassified as a new, distinct species, Diaporthe toxica. wikipedia.org

While Diaporthe toxica is the main producer, other species have been noted. Phomopsis emicis has been reported to produce phomopsin A on the plant Emex australis, and Phomopsis castanea has been considered a possible producer on chestnuts. unito.it

Host Plant Associations and Ecological Implications

The primary host for Diaporthe toxica is the lupin plant (Lupinus spp.). foodstandards.gov.aueuropa.euresearchgate.net The fungus can infect most parts of the plant. foodstandards.gov.au The infection cycle often begins with the fungus colonizing the lupin plant after seed emergence, where it remains dormant. wikipedia.orgwikipedia.org As the plant ages and dies, the fungus becomes saprophytic, growing on the dead plant material, particularly the stubble, which can then be ingested by grazing animals. wikipedia.orgresearchgate.net

This association has significant ecological and agricultural implications. The ingestion of lupin stubble contaminated with phomopsins leads to a disease called lupinosis, which primarily affects sheep but has also been reported in cattle, goats, and other animals. wikipedia.orgflockandherd.net.au Lupinosis is a mycotoxicosis characterized by severe liver damage. wikipedia.org The economic impact, particularly in regions like Western Australia where lupin stubble is a common animal feed, has been substantial. wikipedia.org

The fungus can also be found on other legumes, such as peas and soybeans, and has been identified on other plants like chestnuts. foodstandards.gov.aunih.gov This suggests a broader host range than just lupins, although lupins remain the primary host of concern for phomopsin production. foodstandards.gov.aunih.gov

Mycotoxin Classification and Production in Culture

Phomopsins are classified as mycotoxins, which are toxic secondary metabolites produced by fungi. researchgate.netresearchcommons.org Specifically, they are macrocyclic hexapeptides. foodstandards.gov.au this compound is a chemical derivative of phomopsin A. foodstandards.gov.aubioaustralis.com

The production of phomopsins, including phomopsin A, has been studied in laboratory settings. Phomopsis leptostromiformis can be cultured on various media, such as potato dextrose agar. unito.it Studies have shown that the fungus can produce significant amounts of phomopsin A in liquid cultures, particularly in a Czapek-Dox medium supplemented with yeast extract. nih.govnih.gov

Environmental factors influence fungal growth and toxin production. For instance, Diaporthe toxica growth and phomopsin A production are significantly affected by water activity. researchgate.netnih.gov In one study, the fungus did not grow or produce phomopsin A at a water activity value of 0.94, but produced significant amounts at 0.98. researchgate.netnih.gov Temperature also plays a role, with an optimal temperature for phomopsin A production around 25°C. nih.gov Toxin production by fungi, in general, is influenced by factors such as temperature, moisture, and pH. researchcommons.orgnih.gov

Biosynthesis and Genetic Pathways

A Product of Ribosomal Machinery: The RiPP Nature of Phomopsinamine

This compound is classified as a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP). nih.govnih.gov This classification signifies that its fundamental peptide backbone is assembled by the ribosome, the cell's protein-synthesis machinery, based on a messenger RNA template. nih.govfoodstandards.gov.au The initial product is a precursor peptide, which then undergoes a series of enzymatic modifications to yield the final, mature natural product. nih.govfoodstandards.gov.au This biosynthetic strategy allows for the creation of complex and diverse chemical structures that would be challenging to produce through other metabolic pathways. The precursor peptides for RiPPs typically consist of a leader peptide, which is recognized by the modifying enzymes, and a core peptide that is transformed into the final product. foodstandards.gov.au

Decoding the Blueprint: Characterization of Biosynthetic Gene Clusters

The genetic instructions for the synthesis of phomopsins, including the precursor to this compound, are encoded in a biosynthetic gene cluster (BGC) within the genome of the producing fungus, Phomopsis leptostromiformis. pnas.orgbeilstein-journals.org This cluster, often referred to as the phom cluster, contains all the genes necessary for the production of the precursor peptide and the subsequent enzymatic modifications. pnas.orgbeilstein-journals.org

The identification of the phom BGC was facilitated by the understanding that phomopsins are RiPPs. pnas.org Researchers were able to identify a gene, phomA, that codes for a precursor peptide containing multiple repeats of the core amino acid sequence that forms the backbone of phomopsin A. pnas.orgnih.gov The gene cluster also contains genes encoding for various modifying enzymes, a transporter, and regulatory proteins. pnas.orgbeilstein-journals.org The organization of these genes into a single cluster ensures the coordinated expression of all the necessary components for phomopsin biosynthesis. nih.gov

Table 1: Key Genes in the Phomopsin Biosynthetic Gene Cluster

| Gene | Proposed Function |

| phomA | Encodes the precursor peptide |

| phomM | Encodes a methyltransferase |

| phomQ | Encodes a tyrosinase |

| phomP1 | Encodes an S41 family peptidase |

This table is based on findings from studies on the phomopsin gene cluster and may not represent an exhaustive list. pnas.orgbeilstein-journals.org

The Artisans of Biosynthesis: Enzymatic Transformations

The transformation of the linear precursor peptide into the complex structure of this compound involves a series of precise enzymatic reactions. While the final step to yield this compound is a hydrolysis event, the intricate modifications leading to its immediate precursor, phomopsin A, are better characterized.

Methyltransferases and Key Modifying Enzymes:

A key enzyme in the phomopsin biosynthetic pathway is a methyltransferase, designated as PhomM. nih.govpnas.org This enzyme is responsible for the N-methylation of a specific amino acid residue in the phomopsin structure. nih.govpnas.orgd-nb.info In vitro studies have shown that PhomM can convert phomopsin A into its N,N-dimethylated counterpart, phomopsin E. pnas.org This highlights the role of methyltransferases in diversifying the structures of phomopsin analogs. nih.govd-nb.info

Other crucial enzymes encoded in the phom cluster include a tyrosinase (PhomQ), which is likely involved in the formation of the characteristic macrocyclic ether linkage, and peptidases (e.g., PhomP1) that are responsible for excising the mature peptide from the precursor. pnas.org

The final conversion of phomopsin A to this compound involves the hydrolysis of a dicarboxylic acid moiety on phomopsin A. bioaustralis.com However, the specific enzyme responsible for this hydrolytic step within P. leptostromiformis has not been definitively characterized in the available scientific literature.

Building Blocks of a Mycotoxin: Precursor Incorporation and Pathway Elucidation

Studies using radiolabeled precursors have been instrumental in identifying the building blocks of the phomopsin scaffold. These experiments have shown that amino acids such as isoleucine, phenylalanine, and proline are efficiently incorporated into the phomopsin structure. nih.gov This provides direct evidence for the ribosomal origin of the peptide backbone.

The elucidation of the complete biosynthetic pathway is an ongoing area of research. foodstandards.gov.au The identification of the phom gene cluster and the characterization of some of its enzymes have provided a solid framework. pnas.org However, the precise sequence of all post-translational modifications and the mechanisms of all the enzymes involved are still being investigated.

A Family of Molecules: Comparative Biosynthesis of Phomopsin Analogs

P. leptostromiformis produces a family of related compounds known as phomopsins, including phomopsin A, B, and E, in addition to this compound. pnas.orgunito.it These analogs often differ by small chemical modifications, such as the presence or absence of a chlorine atom or the degree of methylation. pnas.org

The comparative biosynthesis of these analogs suggests that a core biosynthetic pathway produces a central intermediate, likely phomopsin A, which is then further modified by tailoring enzymes to generate the observed diversity. pnas.org For instance, the methyltransferase PhomM is responsible for the additional methylation that distinguishes phomopsin E from phomopsin A. pnas.org The presence of this compound, a hydrolysis product of phomopsin A, further illustrates how a single biosynthetic pathway can give rise to multiple related compounds through subsequent modifications or degradation. bioaustralis.com

Engineering Production: Heterologous Expression Systems

Heterologous expression, the transfer of a biosynthetic gene cluster from its native organism into a more easily manipulated host, is a powerful tool for studying and engineering natural product biosynthesis. glpbio.com While specific reports on the heterologous expression of a dedicated this compound pathway are absent, the successful expression of other fungal BGCs in hosts like Aspergillus oryzae demonstrates the potential of this approach. bioaustralis.comresearchgate.net

By expressing the phom gene cluster in a heterologous host, researchers can potentially increase the production of phomopsins, facilitating further study. Furthermore, this technique allows for the manipulation of the biosynthetic pathway through gene knockouts or the introduction of genes from other organisms. glpbio.com This could, in the future, enable the engineered production of specific phomopsin analogs, including this compound, or even novel derivatives with altered properties.

Chemical Synthesis Strategies and Methodologies

Total Synthesis Approaches to Phomopsinamine and Related Congeners

Convergent Synthetic Strategies for Macrocyclic Structures

In the total synthesis of Phomopsin B, a logical retrosynthetic disconnection involves breaking the molecule down into a macrocyclic acid component and a tripeptide sidechain amine. nih.gov However, initial attempts to couple a pre-formed macrocycle with the side chain proved unfeasible. nih.gov This led to a revised and successful strategy where the sidechain was incorporated into the linear precursor before the crucial macrocyclization step. nih.gov The synthesis was designed to converge on a linear hexapeptide, which was then cyclized to form the 13-membered ring.

The key fragments for this convergent strategy included:

An aziridine (B145994) derivative which serves as a precursor to a key amino acid within the macrocycle. nih.gov

A phenol (B47542) derivative, which forms part of the aryl-alkyl ether linkage. nih.gov

Various protected natural and unnatural amino acids.

This approach allows for modularity, where different fragments could potentially be substituted to create a variety of analogs to probe structure-activity relationships. nih.gov

Stereochemical Control and Asymmetric Synthesis

Controlling the stereochemistry of the multiple chiral centers is one of the most critical aspects of synthesizing phomopsin-type molecules. The synthesis of Phomopsin B employs several stereoselective reactions to establish the correct configuration of its stereocenters. nih.gov

A key challenge is the creation of the dehydroamino acid residues with the correct (E)-geometry. Stereoselective elimination reactions are a common strategy to form these unsaturated systems. One effective method involves the dehydration of β-hydroxyamino acid precursors. rsc.org For instance, the Wandless group developed a stereospecific elimination using thionyl chloride and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). wiley-vch.deacs.org This reaction proceeds through a cyclic sulfamidite intermediate, which upon treatment with DBU, yields the desired dehydroamino acid isomer. wiley-vch.de

For other stereocenters, asymmetric reactions using chiral catalysts are employed. In the synthesis of the phenol fragment of Phomopsin B, an Evans' chiral salen-Al catalyst was used for an aldol (B89426) reaction to produce a cis-oxazoline with high stereoselectivity. nih.gov The strategic use of such catalytic asymmetric transformations is essential for an efficient and enantioselective synthesis of the required building blocks.

Key Transformations: Macrocyclization, Alkylation, and Functionalization

The construction of the phomopsin skeleton relies on a series of key chemical transformations that form the carbon-carbon and carbon-heteroatom bonds defining its structure.

Macrocyclization: The formation of the 13-membered macrolactam is the cornerstone of the synthesis. This intramolecular amide bond formation is typically challenging due to competing intermolecular polymerization. To favor the desired cyclization, the reaction is performed under high-dilution conditions (e.g., 3 mM), which promotes the intramolecular pathway. nih.gov In the Phomopsin B synthesis, the peptide coupling reagent PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) was used to facilitate this crucial ring-closing step. nih.gov

Alkylation/Aryl-Alkyl Ether Formation: A distinctive feature of phomopsins is the chiral tertiary alkyl-aryl ether linkage. The synthesis of Phomopsin B cleverly constructs this bond using a copper(I)-catalyzed opening of an alkynyl aziridine with a phenolate (B1203915) nucleophile. nih.gov This reaction not only forms the key ether bond but also sets a critical quaternary stereocenter with high regioselectivity. nih.gov

Functionalization: The synthesis involves numerous functional group interconversions and protection/deprotection steps. For example, the synthesis of the tripeptide side chain of Phomopsin A utilizes a phosphonate-based reagent as a common precursor for generating both E-∆-dehydroisoleucine and E-∆-aspartate residues. rsc.org This highlights the use of versatile reagents to install the unique functionality of these natural products. Final deprotection steps, such as the removal of TBS (tert-butyldimethylsilyl) and Teoc (2-(trimethylsilyl)ethoxycarbonyl) groups using a fluoride (B91410) source, unveil the final natural product. nih.gov

| Transformation | Description | Key Reagents/Conditions | Reference |

| Macrocyclization | Intramolecular amide bond formation to create the 13-membered ring. | PyBOP, iPr2NEt, High Dilution (3 mM) | nih.gov |

| Aryl-Alkyl Ether Formation | Ring-opening of an aziridine with a phenol to form the complex ether linkage. | Copper(I) catalyst, Phenol derivative, Alkynyl aziridine | nih.gov |

| Dehydroamino Acid Synthesis | Stereospecific elimination to form E-alkene geometry. | SOCl2, DBU on β-hydroxyamino acid precursors | wiley-vch.deacs.org |

| Asymmetric Aldol Reaction | Creation of a chiral center in a side-chain precursor. | Evans' chiral salen-Al catalyst | nih.gov |

Semi-Synthesis and Chemical Derivatization from Natural Precursors

Semi-synthesis, which uses a natural product as a starting material for chemical modification, is a powerful tool for generating novel analogs with potentially improved properties. wikipedia.org This approach is particularly valuable for complex molecules like phomopsins, where total synthesis is long and arduous. By isolating the natural product, chemists can leverage nature's ability to construct the complex core structure and focus on targeted modifications.

A notable example is the creation of hybrids of Phomopsin A and vinca (B1221190) alkaloids. acs.orgresearchgate.netnih.gov In these studies, the tripeptide side chain of Phomopsin A (or its octahydro derivative) was chemically linked to the cleavamine moiety of anhydrovinblastine (B1203243) or vinorelbine. acs.orgresearchgate.net These hybrid molecules were designed to potentially interact with the binding sites of both parent natural products on tubulin. acs.org Although molecular modeling suggested the peptide chain in the hybrids adopted a different orientation than in native Phomopsin A, many of these semi-synthetic derivatives displayed potent inhibition of microtubule assembly and significant cytotoxicity. acs.orgresearchgate.net This work demonstrates the feasibility of using the naturally occurring phomopsin skeleton as a scaffold for chemical derivatization to produce new bioactive compounds.

Application of Advanced Synthetic Methodologies (e.g., C-H Activation) in this compound Analog Construction

The development of novel "this compound" analogs can be greatly accelerated by employing advanced synthetic methodologies that allow for precise modification of the complex core structure. Late-stage functionalization (LSF) via C-H activation is a particularly promising strategy. researchgate.net This technique enables the direct conversion of an inert C-H bond into a new C-C or C-heteroatom bond, often bypassing the need for lengthy de novo synthesis of modified building blocks. researchgate.netbohrium.com

The phomopsin structure contains several C-H bonds that could be targets for such modifications. For instance, the indole-containing side chain is analogous to tryptophan, a residue for which numerous C-H activation protocols have been developed. researchgate.netnih.gov Palladium-catalyzed C-H arylation or alkylation at the C2 or C4 positions of the indole (B1671886) ring could be used to introduce new substituents onto the phomopsin scaffold. researchgate.netresearchgate.net These methods often proceed with high selectivity and under mild conditions, tolerating the sensitive functional groups present in complex peptides. nih.gov

The application of C-H activation could allow for:

Rapid Diversification: A library of this compound analogs could be generated from a common phomopsin intermediate by introducing a wide range of aryl, alkyl, or other functional groups.

Novel Macrocyclization: C-H activation can be used for macrocyclization, for example, by creating a crosslink between the tryptophan side chain and another part of the peptide backbone, leading to new topologies. researchgate.net

Bio-conjugation: Functional handles (e.g., alkynes, azides) could be installed via C-H activation, allowing the phomopsin analog to be attached to other molecules, such as fluorophores or antibodies. researchgate.netrsc.org

While the direct application of C-H activation to phomopsin itself has not been extensively reported, the principles established in the broader field of peptide chemistry provide a clear and powerful roadmap for the future synthesis of diverse this compound analogs. researchgate.netresearchgate.netnih.gov

Molecular Mechanism of Action

Interaction with Microtubule Dynamics

Phomopsinamine is a potent inhibitor of microtubule-dependent cellular processes. bioaustralis.comnih.gov Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for a variety of cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. bioaustralis.comresearchgate.net The compound belongs to the phomopsin family of mycotoxins, which are recognized for their ability to bind to tubulin, the protein subunit of microtubules. researchgate.netfoodstandards.gov.au This interaction interferes with the normal process of microtubule polymerization, a critical aspect of their dynamic nature.

Inhibition of Tubulin Polymerization

This compound demonstrates a potent inhibitory effect on the polymerization of tubulin into microtubules. bioaustralis.comnih.gov Research has shown that this compound and its related compounds are effective microtubule inhibitors, capable of blocking tubulin polymerization at concentrations below 1 µM. researchgate.net Specifically, this compound has been found to inhibit both the rate and the extent of tubulin polymerization with IC50 values of 0.53 µM and 0.59 µM, respectively, in studies using tubulin isolated from ovine brain. researchgate.netfrontiersin.org This inhibition of tubulin assembly is a key factor in the compound's cytotoxic and antimitotic properties. bioaustralis.com

Allosteric or Competitive Binding Site Interactions on Tubulin

The inhibitory effect of this compound on tubulin polymerization is a result of its specific binding to tubulin dimers. The binding site for this compound has been characterized through competitive binding assays with other known tubulin-binding agents.

Overlap with Vinblastine (B1199706) Binding Site

Studies have demonstrated that this compound binds to tubulin at a site that overlaps with the binding site of vinblastine, a well-known Vinca (B1221190) alkaloid. nih.govresearchgate.net This is evidenced by the ability of this compound to inhibit the binding of radiolabeled vinblastine to tubulin. researchgate.netfoodstandards.govt.nz The IC50 value for the inhibition of vinblastine binding by this compound A has been reported as 0.56 µM. europa.eunih.gov This suggests that this compound and vinblastine compete for a common or closely related binding domain on the tubulin molecule. researchgate.netfoodstandards.gov.au

Modulation of Colchicine (B1669291) Binding

Interestingly, while this compound competes with vinblastine, it exhibits a different interaction with respect to the colchicine binding site. Research indicates that, similar to vinblastine and maytansine (B1676224), this compound enhances the binding of colchicine to tubulin. researchgate.netfoodstandards.govt.nz this compound A has been shown to promote the binding of colchicine to tubulin with an IC50 of 0.32 µM. europa.eunih.gov This suggests an allosteric interaction, where the binding of this compound at the vinblastine site induces a conformational change in the tubulin dimer that favors the binding of colchicine at its distinct site. researchgate.netfoodstandards.gov.au

Cellular and Subcellular Effects Leading to Mitotic Arrest

The disruption of microtubule dynamics by this compound has profound consequences at the cellular level, most notably leading to a halt in the cell cycle.

Disruption of Spindle Formation

The inhibition of tubulin polymerization by this compound directly prevents the formation of the mitotic spindle, a complex microtubule-based structure essential for the segregation of chromosomes during mitosis. bioaustralis.comresearchgate.net By binding to tubulin and preventing its assembly into microtubules, this compound effectively blocks the construction of the mitotic spindle. bioaustralis.com This disruption of a critical mitotic apparatus is a direct consequence of the compound's molecular interaction with tubulin.

The interference with mitotic spindle formation ultimately results in the arrest of the cell cycle, primarily at the metaphase stage. foodstandards.gov.au This condition, known as mitotic arrest, prevents the cell from proceeding through division. researchgate.net In vivo studies with related phomopsins have shown that this mitotic arrest in hepatocytes is often followed by cell death, indicating that the effects of these toxins on tubulin may be irreversible. foodstandards.gov.au The inability of the cell to form a functional mitotic spindle due to the action of this compound is the ultimate cause of its potent antimitotic activity. bioaustralis.com

Induction of Cell Cycle Arrest (e.g., Metaphase Arrest)

This compound, a derivative of the mycotoxin phomopsin A, exerts potent antimitotic activity by disrupting the fundamental cellular machinery required for cell division. invivochem.com Its primary molecular target is tubulin, the protein subunit that polymerizes to form microtubules. researchgate.netbiosynth.com Microtubules are essential components of the mitotic spindle, a dynamic structure that orchestrates the segregation of chromosomes during mitosis. researchgate.nettoku-e.com

This compound inhibits the polymerization of tubulin, thereby preventing the formation and elongation of microtubules. biosynth.combioaustralis.comcaymanchem.com This action is potent, with studies on purified sheep brain tubulin showing significant inhibition at concentrations below 1 µM. researchgate.netbioaustralis.com Specifically, this compound A, a well-studied form, inhibits the rate and extent of tubulin polymerization with a half-maximal inhibitory concentration (IC50) of approximately 0.53 µM and 0.59 µM, respectively. caymanchem.com

By preventing the assembly of the mitotic spindle, this compound effectively halts the cell cycle. researchgate.netbiosynth.com Cells treated with agents that disrupt microtubule dynamics are unable to progress through mitosis, leading to an arrest, typically in the metaphase stage. researchgate.netnih.gov This condition, often termed mitotic catastrophe, ultimately triggers apoptotic cell death pathways. nih.gov The mechanism involves binding to the vinca domain of tubulin, a site that is also targeted by other well-known antimitotic agents like vinblastine. researchgate.nettoku-e.comresearchgate.net Research indicates that this compound inhibits the binding of vinblastine to tubulin while enhancing the binding of colchicine, further detailing its interaction with this critical cellular protein. invivochem.commedchemexpress.eu

Table 1: Inhibitory Concentrations (IC50) of this compound A on Tubulin-Related Processes

| Target Process | Test System | IC50 Value (µM) | Reference(s) |

|---|---|---|---|

| Tubulin Polymerization (Rate) | Purified Ovine Brain Tubulin | 0.53 | caymanchem.com |

| Tubulin Polymerization (Extent) | Purified Ovine Brain Tubulin | 0.59 | caymanchem.com |

| Inhibition of Vinblastine Binding | Purified Ovine Brain Tubulin | 0.56 | invivochem.commedchemexpress.eu |

| Promotion of Colchicine Binding | Purified Ovine Brain Tubulin | 0.32 | invivochem.commedchemexpress.eu |

Impact on Intracellular Transport Processes

The disruption of microtubule polymerization by this compound extends beyond halting cell division, significantly impacting various intracellular transport processes. Microtubules function as the primary "highways" within a cell, providing a structural network upon which motor proteins transport a wide array of essential cargo, including organelles, vesicles, and macromolecules. foodstandards.govt.nzresearchgate.net

Biological Targets and Downstream Cellular Responses

Primary Molecular Target: Tubulin

The principal molecular target of phomopsinamine is tubulin, the protein subunit that polymerizes to form microtubules. foodstandards.gov.augoogle.com Microtubules are essential dynamic polymers involved in numerous cellular functions, including cell division, intracellular transport, and the maintenance of cell structure. aopwiki.org

This compound acts as a potent inhibitor of tubulin polymerization. medchemexpress.combioaustralis.com Research has demonstrated that this compound and its related analogues effectively block the assembly of microtubules at concentrations below 1 µM. foodstandards.gov.aubioaustralis.com This inhibitory action is believed to be the primary mechanism behind its biological effects. foodstandards.gov.augoogle.com

The interaction of this compound with tubulin has been characterized through competitive binding assays. These studies reveal that this compound inhibits the binding of vinblastine (B1199706) to tubulin, suggesting that its binding site is located at or near the vinblastine-binding domain on the tubulin dimer. medchemexpress.combioaustralis.comresearchgate.net In contrast to its effect on vinblastine binding, this compound has been shown to promote the binding of colchicine (B1669291) to tubulin. medchemexpress.combioaustralis.com

Table 1: In Vitro Inhibitory Concentrations (IC₅₀) of this compound A

| Assay | Target/Process | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Tubulin Polymerization | Inhibition of microtubule assembly | 0.53 | medchemexpress.com |

| Competitive Binding | Inhibition of Vinblastine binding to tubulin | 0.56 | medchemexpress.com |

| Competitive Binding | Promotion of Colchicine binding to tubulin | 0.32 | medchemexpress.com |

Cellular Pathways Affected by Microtubule Disruption

The disruption of microtubule dynamics by this compound triggers the dysregulation of several fundamental cellular pathways. By preventing the polymerization of tubulin, this compound effectively halts the formation of the mitotic spindle, a critical structure for the segregation of chromosomes during cell division (mitosis). foodstandards.gov.auresearchgate.net This interference leads to an arrest of the cell cycle, typically in the G2/M phase, preventing cells from completing mitosis. nih.gov

In addition to its anti-mitotic effects, the destabilization of microtubules impacts other cellular functions. The intracellular transport of organelles and vesicles, which relies on microtubule tracks, is hindered. foodstandards.gov.au This can lead to secondary effects such as the accumulation of lipids within the cell. foodstandards.gov.au The disruption of the microtubule network is a significant cellular stressor that can activate stress-response signaling pathways, such as the mitogen-activated protein (MAP) kinase cascades, which are involved in regulating a wide range of cellular processes including proliferation, differentiation, and apoptosis. biorxiv.orgnih.gov Dysregulation of major signaling networks that promote cell survival and growth, like the PI3K/AKT/mTOR pathway, is a known consequence of severe cellular stress and cell cycle disruption. nih.gov

Induction of Cytotoxicity in Cellular Models

The potent anti-mitotic activity of this compound translates to significant cytotoxicity in various cell models. google.com The inability of a cell to progress through mitosis due to microtubule disruption ultimately leads to programmed cell death, or apoptosis. researchgate.net This cytotoxic effect is particularly evident in rapidly dividing cells, which are more susceptible to agents that interfere with the cell cycle. nih.gov

The cytotoxic potential of this compound A has been evaluated in large-scale screening programs. Notably, it was assessed against a panel of 60 different human cancer cell lines by the U.S. National Cancer Institute (NCI). google.com Such screens are designed to identify compounds with potential anticancer activity by measuring their effect on the growth of diverse tumor cell types. google.com Studies using various cell lines, such as human airway epithelial cells (A549) and Chinese hamster ovary (CHO) cells, are common for evaluating the cytotoxicity of chemical compounds. mdpi.com The toxic effects resulting from the binding of phomopsin to tubulin are considered largely irreversible in vivo, culminating in cell death. foodstandards.gov.au

Impact on Cell Growth and Proliferation Studies

The primary impact of this compound on cell cultures is the potent inhibition of cell proliferation. foodstandards.gov.auresearchgate.net By arresting the cell cycle and preventing mitosis, this compound effectively stops the increase in cell number. nih.gov This anti-proliferative effect is a direct consequence of its action as a microtubule-disrupting agent. researchgate.net

An interesting phenomenon observed with some agents that inhibit cell division is the decoupling of cell proliferation from cell growth (the accumulation of biomass). biorxiv.org Cells may continue to synthesize proteins and increase in size even when they are unable to divide, leading to the formation of abnormally large cells. biorxiv.org The inhibition of proliferation by this compound is a key aspect of its observed anti-tumor activity in preclinical studies. google.com The ability to halt the uncontrolled proliferation of cancer cells is a hallmark of many chemotherapeutic agents that target the tubulin-microtubule system. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-iso-propyl [3-(2-chloroethyl)ureido] benzene (B151609) |

| 4-sec-butyl [3-(2-chloroethyl)ureido] benzene |

| 4-tert-butyl-[3-(2-chloroethyl)ureido] benzene (4-tBCEU) |

| Colchicine |

| Iodoacetamide |

| Maytansine (B1676224) |

| Octahydrophomopsin A |

| Phomopsin A |

| Phomopsin B |

| This compound |

| This compound A |

Structure Activity Relationship Sar Studies

Correlation of Structural Motifs with Tubulin Binding Affinity

The potent anti-mitotic activity of phomopsin A and its analogues, including phomopsinamine, stems from their high-affinity binding to β-tubulin. caymanchem.com Structural studies have revealed that phomopsin A binds to the vinca (B1221190) domain of tubulin, a site also targeted by other microtubule inhibitors like vinblastine (B1199706), maytansine (B1676224), and rhizoxin (B1680598). caymanchem.comnih.govtoku-e.com The binding of phomopsin A is characterized by high affinity, with dissociation constants (Kd) in the nanomolar range. nih.gov

Two primary structural motifs of the phomopsin scaffold are critical for this high-affinity binding: the 13-membered macrocyclic ring and the peptide side chain. pnas.orgresearchgate.net

The Macrocyclic Core: The macrocycle is formed by an ether linkage between an isoleucine and a tyrosine residue. pnas.org This rigidified cyclic structure is thought to correctly orient the key interacting residues for optimal binding to tubulin. Structural insights have shown that the macrocycle of phomopsin A interacts with a common core of secondary structure elements on tubulin, including helix H10, strand S9, and loop T7 in the α2-subunit, and loops T5 and H6–H7 in the β1-subunit. nih.gov The integrity of this macrocycle is considered essential for maintaining the high tubulin binding affinity.

The Peptide Side Chain: The tripeptide side chain of phomopsins has been reported as crucial for the molecular interaction with tubulin. unito.it This part of the molecule extends from the macrocyclic core and makes significant contacts within the binding pocket. For instance, phomopsin A interacts extensively with the conserved tyrosine residue β224 of tubulin, an interaction that is less pronounced with vinblastine. embopress.org This interaction with β224 is thought to contribute to the potent inhibition of nucleotide exchange on tubulin. embopress.orgglpbio.cn

Rational Design and Synthesis of this compound Analogs for SAR Elucidation

The rational design and synthesis of this compound analogs have been pursued to further probe the SAR and to potentially develop novel anti-cancer agents. A key strategy has been the synthesis of hybrid molecules that combine structural features of phomopsins with other tubulin-targeting agents.

For instance, hybrids of vinca alkaloids and phomopsin A have been synthesized by linking the octahydrophomopsin lateral chain to the cleavamine moiety of anhydrovinblastine (B1203243) and vinorelbine. acs.orgresearchgate.net These hybrid compounds were designed to interact with both the "vinca site" and the "peptide site" within the vinca domain of tubulin. rsc.org Although molecular modeling indicated that the orientation of the peptide chains in these hybrids differs from that of phomopsin A, many of these synthetic constructs were found to be very potent inhibitors of microtubule assembly and exhibited significant cytotoxicity. acs.org This suggests that the phomopsin side chain can be grafted onto other scaffolds to create novel and potent tubulin inhibitors. The flexibility of a glycine (B1666218) linker used in some of these hybrids was proposed to allow the molecule to adopt a conformation that can bind effectively within the vinca domain. rsc.org

The enantioselective synthesis of the phomopsin A tripeptide side chain has also been a focus of research, as this moiety is crucial for tubulin interaction. unito.it The development of synthetic routes to this key fragment allows for the creation of a wider range of analogs with modifications in the side chain for more detailed SAR studies. researchgate.net

Comparative Analysis with Other Tubulin-Targeting Agents

This compound and its parent compound, phomopsin A, belong to the class of microtubule-destabilizing agents that bind to the vinca domain of β-tubulin. This binding site is shared with several other structurally diverse natural products.

Vinca Alkaloids (e.g., Vinblastine, Vincristine): Phomopsins are noncompetitive inhibitors of vinblastine binding to tubulin. glpbio.cnmedchemexpress.com While their binding sites overlap, they are not identical. nih.govembopress.org The vindoline (B23647) moiety of vinblastine extends towards the N-terminal end of the β-tubulin T5 loop, whereas phomopsin A and the dolastatin analogue soblidotin (B1682096) make extensive contacts with the H6–H7 loop. researchgate.net The effects of phomopsin A on tubulin sulfhydryls have been described as a combination of the effects of maytansine and vinblastine. nih.gov

Maytansine and Rhizoxin: Phomopsin A inhibits the binding of maytansine and rhizoxin to tubulin, and its high-affinity binding site is considered identical to the rhizoxin binding site. nih.gov Like maytansine, phomopsin A completely inhibits the formation of a covalent cross-link between specific cysteine residues on tubulin. nih.gov

Dolastatin 10: This marine-derived peptide also binds to the vinca domain and is a potent anti-mitotic agent. Phomopsin A and dolastatin 10 have been shown to have indistinguishable effects on the sulfhydryl groups of tubulin. nih.gov Both are among the most effective inhibitors of tubulin decay yet discovered. nih.gov Structural studies of soblidotin, a close analogue of dolastatin 10, have further elucidated the shared and distinct features of their binding modes compared to phomopsin A. nih.govembopress.org

Colchicine (B1669291) Site Binders: Phomopsin A does not inhibit the binding of colchicine to tubulin, indicating that its binding site is distinct from the colchicine-binding site located at the interface between α- and β-tubulin. nih.gov However, like vinblastine, phomopsin A can stabilize the binding of colchicine to tubulin. nih.govnih.gov

The following table provides a comparative overview of this compound/phomopsin A with other tubulin-targeting agents:

| Agent | Tubulin Binding Site | Effect on Microtubule Assembly | Key Distinctions from this compound/A | Reference(s) |

| This compound/A | Vinca domain (β-tubulin) | Inhibition | Binds at a site identical/overlapping with rhizoxin and maytansine. | caymanchem.comnih.govtoku-e.com |

| Vinca Alkaloids | Vinca domain (β-tubulin) | Inhibition | Binding site overlaps but is not identical; different interactions with specific tubulin loops. | nih.govembopress.orgresearchgate.net |

| Maytansine | Vinca domain (β-tubulin) | Inhibition | Phomopsin A combines some effects of maytansine and vinblastine on tubulin sulfhydryls. | nih.gov |

| Rhizoxin | Vinca domain (β-tubulin) | Inhibition | High-affinity binding site of Phomopsin A is identical to the rhizoxin binding site. | nih.gov |

| Colchicine | Colchicine site (α/β-tubulin interface) | Inhibition | Binds to a distinct site from phomopsins. | nih.gov |

Research Applications and Methodological Utility

Phomopsinamine as a Tool for Investigating Cell Growth and Division Mechanisms

This compound's primary mechanism of action is the inhibition of tubulin polymerization, a critical step in the formation of microtubules. biosynth.combioaustralis.com Microtubules are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division (mitosis). nih.govcuny.edu By disrupting microtubule dynamics, this compound effectively halts the cell cycle, leading to cell cycle arrest. biosynth.com This property makes it an invaluable tool for scientists studying the intricate mechanisms of cell growth and division. Researchers can use this compound to synchronize cell populations at a specific stage of the cell cycle, allowing for detailed investigation of the molecular events that govern cell proliferation. biosynth.comcellsignal.com

Use in Understanding Resistance Mechanisms to Microtubule-Targeting Agents

Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy. nih.govmdpi.commdpi.com However, the development of resistance to these drugs is a major clinical challenge. mdpi.comnih.gov this compound, as a potent microtubule inhibitor, serves as a valuable research tool to unravel the mechanisms behind this resistance. biosynth.com By studying how cancer cells develop resistance to this compound, scientists can gain insights into the broader mechanisms of resistance to other MTAs. hubrecht.eu This knowledge is crucial for developing new strategies to overcome drug resistance, such as designing novel MTAs that are less susceptible to resistance mechanisms or developing combination therapies that target the resistance pathways themselves. nih.govnih.gov

Application in Studies of Fungal Pathogenesis and Plant-Fungi Interactions

This compound is produced by Phomopsis leptostromiformis, a fungus that is a pathogen of lupin plants. biosynth.comtoku-e.com The production of this mycotoxin is a key factor in the development of lupinosis, a disease affecting livestock that consume infected lupins. toku-e.com Therefore, studying this compound is crucial for understanding the pathogenesis of this fungus and its interaction with the host plant. biosynth.comfoodstandards.govt.nz Research in this area can lead to strategies for mitigating mycotoxin contamination in crops, which has significant implications for agricultural science and food safety. biosynth.com The study of plant-fungal interactions is a complex field, and understanding the role of specific toxins like this compound provides valuable insights into the chemical warfare that occurs between plants and their fungal pathogens. creaf.catnih.govfrontiersin.org

In Vitro Cellular Assays for Antiproliferative Activity Assessment

The antiproliferative activity of this compound is readily assessed using various in vitro cellular assays. nih.gov A common method is the MTT assay, which measures cell viability and proliferation. nih.gov In these assays, cancer cell lines are exposed to varying concentrations of this compound, and the concentration that inhibits cell growth by 50% (IC50) is determined. nih.govglpbio.com this compound has been shown to inhibit the polymerization of tubulin with an IC50 of approximately 0.53 µM. glpbio.commedchemexpress.com Such assays are fundamental in the initial screening and characterization of potential anticancer compounds. nih.gov

Table 1: In Vitro Antiproliferative Activity of this compound

| Assay Type | Cell Line | Endpoint | IC50 Value |

|---|---|---|---|

| Tubulin Polymerization | Ovine brain | Inhibition of rate | 0.53 µM glpbio.com |

| Tubulin Polymerization | Ovine brain | Inhibition of extent | 0.59 µM glpbio.com |

| Vinblastine (B1199706) Binding | Tubulin | Inhibition | 0.56 µM medchemexpress.com |

| Colchicine (B1669291) Binding | Tubulin | Promotion | 0.32 µM medchemexpress.com |

This table is interactive. Users can sort and filter the data.

Development of Hybrid Molecules Combining this compound Motifs with Other Pharmacophores

A promising strategy in drug discovery is the creation of hybrid molecules, which combine the structural motifs of two or more different pharmacophores to create a new compound with enhanced or novel properties. researchgate.netprismbiolab.commdpi.comrsc.org In the case of this compound, researchers have synthesized hybrids that link the peptide side chain of phomopsin with other molecules, such as the vinca (B1221190) alkaloids. researchgate.netresearchgate.net The goal of creating such hybrids is often to target multiple cellular pathways simultaneously or to improve the drug-like properties of the parent compounds. mdpi.comnih.gov For instance, a hybrid molecule might be designed to interfere with both the vinblastine and phomopsin binding sites on tubulin, potentially leading to a more potent or selective anticancer agent. researchgate.net

Spectroscopic and Biophysical Techniques for Studying this compound-Tubulin Interactions

Understanding the precise molecular interactions between this compound and its target, tubulin, is fundamental to elucidating its mechanism of action. numberanalytics.com Various spectroscopic and biophysical techniques are employed for this purpose. numberanalytics.com Techniques such as fluorescence spectroscopy can be used to monitor the binding of this compound to tubulin and to study how this binding affects tubulin's conformation and polymerization dynamics. numberanalytics.com Other methods, like X-ray crystallography or cryo-electron microscopy, could potentially be used to determine the three-dimensional structure of the this compound-tubulin complex, providing a detailed atomic-level view of the interaction. These biophysical approaches are critical for the rational design of new, more effective microtubule-targeting agents. nih.gov

Q & A

Q. How should researchers address reproducibility challenges in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.